1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine
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Overview
Description
1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene . The reaction proceeds through an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives, including this compound, often involve large-scale cyclization reactions under controlled conditions. These methods may utilize palladium-catalyzed cyclization reactions or visible-light-promoted decarboxylative annulation protocols .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: A derivative with similar structural features but different biological activities.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another piperazine derivative with promising antibacterial activity.
Uniqueness
1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H17ClN4 |
---|---|
Molecular Weight |
276.76 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]piperazine |
InChI |
InChI=1S/C14H17ClN4/c1-11-10-14(18-8-6-16-7-9-18)19(17-11)13-4-2-12(15)3-5-13/h2-5,10,16H,6-9H2,1H3 |
InChI Key |
UEUTWAPSWKPQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)N2CCNCC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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